

# fenazaquin IUPAC name and CAS number

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### An In-depth Technical Guide to Fenazaquin

This technical guide provides a comprehensive overview of the chemical properties, synthesis, mode of action, metabolism, and toxicology of the acaricide **fenazaquin**. The information is intended for researchers, scientists, and professionals in drug development and crop protection.

**Chemical Identification** 

Identifier	Value
IUPAC Name	4-[2-(4-tert-butylphenyl)ethoxy]quinazoline[1][2]
CAS Number	120928-09-8[1][2][3][4][5]
Chemical Class	Quinazoline[3][6][7]
Molecular Formula	C20H22N2O[1][5]
Molecular Weight	306.4 g/mol [1]

# **Physicochemical Properties**

The following table summarizes the key physicochemical properties of **fenazaquin**.

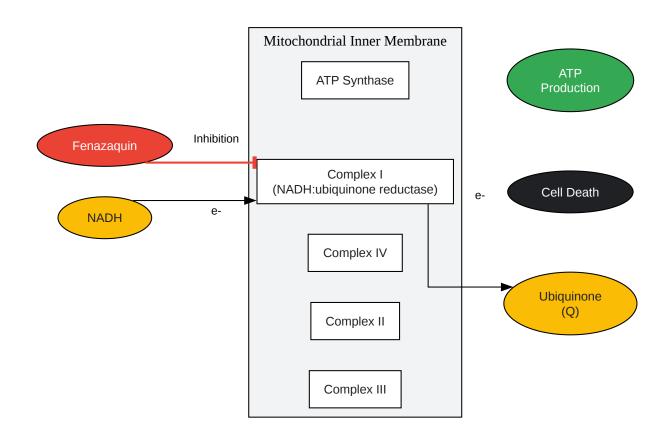


Property	Value	Reference
Appearance	Colorless crystals	[1]
Melting Point	77.5-80 °C	[1][4][8]
Vapor Pressure	$3.4 \times 10^{-3}$ mPa at 25 °C	[1]
log Kow (Octanol-Water Partition Coefficient)	5.51 at 20 °C	[1]
Water Solubility	0.1 - 0.2 mg/L	[8]
рКа	2.44	[1]

### **Mode of Action**

**Fenazaquin** is an insecticide and acaricide that functions by inhibiting mitochondrial electron transport at the Complex I site (NADH:ubiquinone reductase).[1] This disruption of cellular respiration leads to the death of target pests, including a broad spectrum of mites and some insects.[1][4][8] It is classified under the Mode of Action (MOA) Group 21.[4][8]





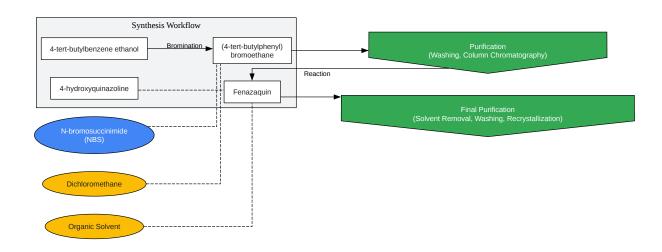
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Caption: Fenazaquin inhibits Complex I of the mitochondrial electron transport chain.

## Synthesis of Fenazaquin

The commercial production of **fenazaquin** is a multi-step chemical synthesis process.[9] A common method involves the reaction of 4-tert-butylbenzene ethanol with a brominating agent, followed by reaction with 4-hydroxyquinazoline.[9][10]





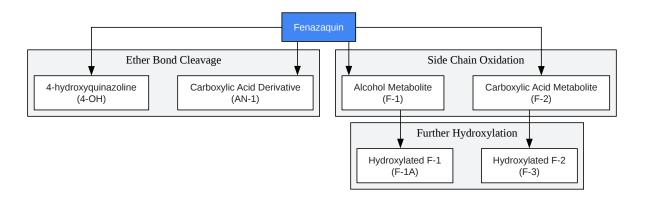
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Caption: A generalized workflow for the chemical synthesis of **fenazaquin**.

## Metabolism

The biotransformation of **fenazaquin** in rats primarily occurs through the cleavage of the ether bond, leading to the formation of 4-hydroxyquinazoline and a carboxylic acid derivative (AN-1). [1][3][6] Other metabolic reactions include the oxidation of a methyl group on the alkyl side chain, producing alcohol (F-1) or carboxylic acid (F-2) metabolites.[1][3][6] Further hydroxylation can also occur.[1][3][6]





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Caption: Metabolic pathways of **fenazaquin** in rats.

# **Toxicological Profile**

**Fenazaquin** has been evaluated in a range of toxicological studies. The main toxic effects observed in short- and long-term studies are decreased body weight gain and feed consumption.[3]

**Acute Toxicity** 

Study	Species	Route	Value	Reference
LD50	Rat	Oral	134 mg/kg bw	[3]
LD50	Mouse	Oral	1480 mg/kg bw	[3]
LD50	Rabbit	Dermal	>5000 mg/kg bw	[3]
LC50	Rat	Inhalation	>1.9 mg/L	[3]

# **Chronic Toxicity and Carcinogenicity**



Study	Species	NOAEL	Findings	Reference
Combined Chronic Toxicity/Carcinog enicity	Rat	4.5 mg/kg bw/day	Decreased body weight gains in males.[3]	[3]
Carcinogenicity	Rat	18.3 mg/kg bw/day (highest dose tested)	Not carcinogenic in rats.[3]	[3]
90-day Oral Toxicity	Dog	5 mg/kg bw/day	Decreased body weights and feed consumption at higher doses.[3]	[3]

Reproductive and Developmental Toxicity

Study	Species	NOAEL	Findings	Reference
Two-generation Reproduction	Rat	5 mg/kg bw/day (parental)	Decreased body weight gain and clinical signs at higher doses.[3]	[3]
Developmental Toxicity	Rat	10 mg/kg bw/day (maternal)	Decreased body weight gain and feed consumption at higher doses. No evidence of teratogenicity.[3]	[3]
Developmental Toxicity	Rabbit	13 mg/kg bw/day (maternal)	Lower feed consumption at higher doses.[3]	[3]

**Fenazaquin** is not considered to be genotoxic, neurotoxic, or immunotoxic based on a range of in vivo and in vitro assays.[3][11][12] The U.S. EPA has classified **fenazaquin** as "not likely to



be carcinogenic to humans."[8][11]

# Experimental Protocols Animal Metabolism Study (Rat)

- Objective: To investigate the absorption, distribution, metabolism, and excretion of fenazaquin in rats.
- Methodology: Groups of Fischer 344 rats were administered [14C]**fenazaquin**, labeled on either the t-butyl-phenyl ring or the quinazoline-phenyl ring.[1] Single oral doses of 1 mg/kg or 30 mg/kg were given.[1][3] Plasma, urine, and feces were collected over a period of up to 7 days to determine the extent of absorption and routes of excretion.[3][6] Metabolites in the excreta were identified and quantified.[1][6]
- Findings: Approximately 60% of a 1 mg/kg bw dose was absorbed.[3] The major route of excretion was via feces (71.9–88.9%), with 16.4% to 20.9% excreted in the urine.[3] The majority of the dose was excreted within 48 hours.[3]

## **Plant Metabolism Study (Apple)**

- Objective: To determine the fate of **fenazaquin** following application to apples.
- Methodology: Golden Delicious apple trees were treated with a single foliar application of [14C]fenazaquin at a rate of 0.45 kg/ha.[13] Apples were harvested at various intervals after treatment. The peel and pulp were separated and extracted with solvents such as dichloromethane and acetonitrile/water.[13] The extracts were analyzed to identify and quantify the parent compound and its metabolites.[13] Enzymatic hydrolysis was used to release conjugated metabolites.[13]
- Findings: The study provided information on the metabolic profile of **fenazaquin** in apples, which is used for residue definition and risk assessment.

## 90-Day Oral Toxicity Study (Dog)

• Objective: To assess the subchronic oral toxicity of **fenazaquin** in dogs.



- Methodology: Fenazaquin was administered daily by gavage to groups of dogs at doses of 0, 1, 5, and 15 mg/kg bw/day for 90 days.[3] Clinical signs, body weight, food consumption, and various hematological and clinical chemistry parameters were monitored throughout the study. A full pathological examination was conducted at the end of the study.
- Findings: The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 5 mg/kg bw/day based on decreased body weights and food consumption observed at the 15 mg/kg bw/day dose level.[3]

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